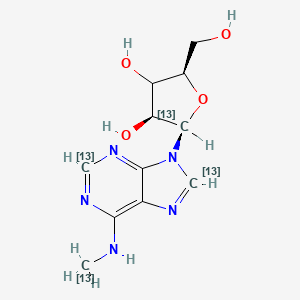
N6-Methyladenosine-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-Methyladenosine-13C4 is a labeled form of N6-Methyladenosine, which is a methylated nucleoside found in RNA. The methylation occurs at the nitrogen-6 position of adenine. This modification is prevalent in messenger RNA (mRNA) and plays a crucial role in regulating various biological processes, including RNA stability, splicing, and translation. The “13C4” label indicates that four carbon atoms in the molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying the compound in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyladenosine-13C4 typically involves the methylation of adenine at the nitrogen-6 position. This can be achieved through chemical synthesis using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The incorporation of the carbon-13 isotope is done by using carbon-13 labeled precursors in the synthesis process .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers and reactors. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反应分析
Types of Reactions
N6-Methyladenosine-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the adenine base
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, hydroxide ions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N6-hydroxyadenosine derivatives, while reduction can produce demethylated adenine .
科学研究应用
N6-Methyladenosine-13C4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying RNA methylation and its effects on RNA stability and function.
Biology: Helps in understanding the role of RNA modifications in gene expression and regulation.
Medicine: Investigated for its potential in cancer research, particularly in understanding how RNA methylation affects tumor progression and response to therapy.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting RNA modifications .
作用机制
N6-Methyladenosine-13C4 exerts its effects by modifying RNA molecules at the nitrogen-6 position of adenine. This modification influences the stability, splicing, and translation of RNA. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism. The pathways affected by this modification include those related to gene expression, cellular stress responses, and signal transduction .
相似化合物的比较
Similar Compounds
N6-Methyladenosine: The non-labeled form of the compound, widely studied for its role in RNA biology.
N6-Methyladenosine-d3: A deuterium-labeled variant used for similar research purposes.
N6-Methyladenosine-15N: A nitrogen-15 labeled form used in isotope tracing studies
Uniqueness
N6-Methyladenosine-13C4 is unique due to its carbon-13 labeling, which allows for precise tracing and quantification in various experimental setups. This makes it particularly valuable in studies requiring high sensitivity and specificity, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
属性
分子式 |
C11H15N5O4 |
|---|---|
分子量 |
285.24 g/mol |
IUPAC 名称 |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-((113C)methylamino)purin-9-yl](513C)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7?,8+,11-/m1/s1/i1+1,3+1,4+1,11+1 |
InChI 键 |
VQAYFKKCNSOZKM-XLMPEZCFSA-N |
手性 SMILES |
[13CH3]NC1=C2C(=N[13CH]=N1)N([13CH]=N2)[13C@H]3[C@H](C([C@H](O3)CO)O)O |
规范 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)
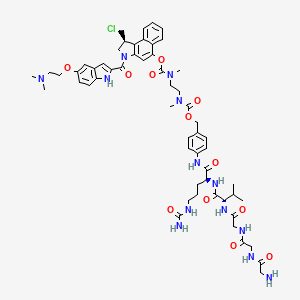

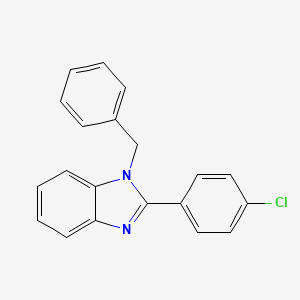


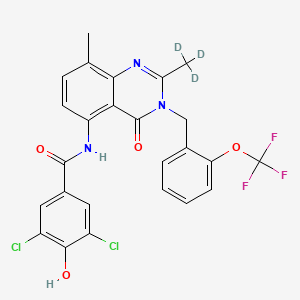
![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)
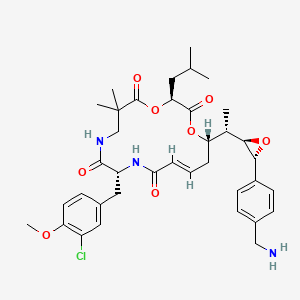


![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)

